molecular formula C21H20N4O2S B5222497 N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5222497
M. Wt: 392.5 g/mol
InChI Key: VLDNCJKITVHCIY-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.

    Introduction of the allyl and phenyl groups: These groups can be introduced through substitution reactions.

    Acetylation of the phenyl ring:

    Formation of the final compound: The final step involves the coupling of the triazole derivative with the acetylphenyl group through a sulfanyl linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(4-ACETYLPHENYL)-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(4-ACETYLPHENYL)-2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of the allyl group, which may impart distinct chemical and biological properties compared to its methyl or ethyl analogs. This uniqueness can be explored through comparative studies to understand the impact of different substituents on the compound’s activity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-13-25-20(17-7-5-4-6-8-17)23-24-21(25)28-14-19(27)22-18-11-9-16(10-12-18)15(2)26/h3-12H,1,13-14H2,2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDNCJKITVHCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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